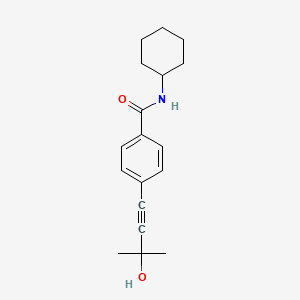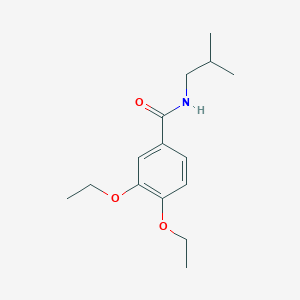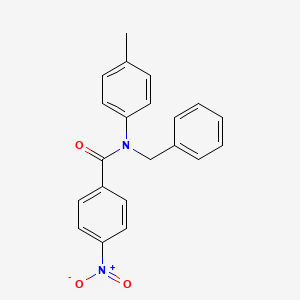![molecular formula C17H16ClN3O3 B5807605 3-(acetylamino)-N-[4-(acetylamino)-2-chlorophenyl]benzamide](/img/structure/B5807605.png)
3-(acetylamino)-N-[4-(acetylamino)-2-chlorophenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(acetylamino)-N-[4-(acetylamino)-2-chlorophenyl]benzamide, also known as ACBC, is a chemical compound with potential therapeutic applications. It belongs to the class of benzamide derivatives and has been extensively studied for its biological activities.
Mecanismo De Acción
The mechanism of action of 3-(acetylamino)-N-[4-(acetylamino)-2-chlorophenyl]benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 3-(acetylamino)-N-[4-(acetylamino)-2-chlorophenyl]benzamide has been shown to inhibit the activity of cyclooxygenase-2, which leads to a reduction in the production of inflammatory mediators. It also inhibits the activity of histone deacetylases, which are involved in the regulation of gene expression. Additionally, 3-(acetylamino)-N-[4-(acetylamino)-2-chlorophenyl]benzamide has been shown to induce apoptosis in cancer cells through the activation of caspase-dependent pathways.
Biochemical and Physiological Effects
3-(acetylamino)-N-[4-(acetylamino)-2-chlorophenyl]benzamide has been shown to have various biochemical and physiological effects, including the inhibition of inflammatory mediators, induction of apoptosis in cancer cells, and modulation of gene expression. It has also been shown to exhibit analgesic properties and to reduce the severity of pain in various animal models. 3-(acetylamino)-N-[4-(acetylamino)-2-chlorophenyl]benzamide has been shown to have low toxicity and to be well-tolerated in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-(acetylamino)-N-[4-(acetylamino)-2-chlorophenyl]benzamide is its potential therapeutic applications in various disease conditions. It has been shown to exhibit anti-inflammatory, analgesic, and anti-cancer properties, making it a promising candidate for drug development. 3-(acetylamino)-N-[4-(acetylamino)-2-chlorophenyl]benzamide has also been shown to have low toxicity and to be well-tolerated in animal studies, which is an important consideration for drug development.
One of the limitations of 3-(acetylamino)-N-[4-(acetylamino)-2-chlorophenyl]benzamide is the lack of human clinical trials. While it has shown promising results in animal studies, further research is needed to determine its safety and efficacy in humans. Additionally, the mechanism of action of 3-(acetylamino)-N-[4-(acetylamino)-2-chlorophenyl]benzamide is not fully understood, which makes it difficult to optimize its therapeutic potential.
Direcciones Futuras
There are several future directions for research on 3-(acetylamino)-N-[4-(acetylamino)-2-chlorophenyl]benzamide. One area of research is the optimization of its therapeutic potential through the identification of its mechanism of action and the development of more potent analogs. Another area of research is the investigation of its potential applications in other disease conditions, such as neurodegenerative diseases and autoimmune disorders. Additionally, further research is needed to determine its safety and efficacy in human clinical trials.
Métodos De Síntesis
The synthesis of 3-(acetylamino)-N-[4-(acetylamino)-2-chlorophenyl]benzamide involves the reaction of 2-chloro-4-nitroaniline with acetic anhydride to form 2-chloro-4-acetylaminoaniline. The latter is then reacted with 4-acetylamino-benzoyl chloride to obtain 3-(acetylamino)-N-[4-(acetylamino)-2-chlorophenyl]benzamide. The purity of the compound is confirmed through various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
3-(acetylamino)-N-[4-(acetylamino)-2-chlorophenyl]benzamide has been shown to possess a range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. It has been studied in various in vitro and in vivo models to investigate its potential therapeutic applications. 3-(acetylamino)-N-[4-(acetylamino)-2-chlorophenyl]benzamide has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators. It also exhibits selective cytotoxicity towards cancer cells, making it a promising candidate for cancer therapy.
Propiedades
IUPAC Name |
3-acetamido-N-(4-acetamido-2-chlorophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O3/c1-10(22)19-13-5-3-4-12(8-13)17(24)21-16-7-6-14(9-15(16)18)20-11(2)23/h3-9H,1-2H3,(H,19,22)(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVBDAEBMTKLWPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)NC(=O)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-acetamido-N-(4-acetamido-2-chlorophenyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]thio}-6-methylnicotinonitrile](/img/structure/B5807527.png)

![1-[(2,5-dimethylphenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5807544.png)
![6,6-dimethyl-6,7-dihydro-2H-[1,3,5]triazino[2,1-a]isoquinoline-2,4(3H)-dione](/img/structure/B5807551.png)
![4-methyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5807553.png)
![N'-{[(3,4-dimethoxyphenyl)acetyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5807561.png)
![N-(3-{2-[(6-methyl-2-pyridinyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide](/img/structure/B5807569.png)
![N-{3-methyl-4-[(phenylacetyl)amino]phenyl}benzamide](/img/structure/B5807575.png)
![1-{4-[(3-nitrobenzyl)oxy]phenyl}-1-propanone](/img/structure/B5807580.png)


![ethyl 4-{[(5-chloro-2-thienyl)sulfonyl]amino}benzoate](/img/structure/B5807593.png)
